molecular formula C22H22N2O5S2 B5127964 (5E)-5-[[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5127964
M. Wt: 458.6 g/mol
InChI Key: DEWGWRJNOASKBM-UDWIEESQSA-N
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Description

The compound “(5E)-5-[[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-[[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-13(2)17-6-4-14(3)10-19(17)29-9-8-28-18-7-5-16(24(26)27)11-15(18)12-20-21(25)23-22(30)31-20/h4-7,10-13H,8-9H2,1-3H3,(H,23,25,30)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWGWRJNOASKBM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For the specific compound , the synthesis might involve the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenoxy and Nitro Groups: The phenoxy and nitro groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound can be assembled by coupling the intermediate products under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, thiazolidinones are studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinones have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, these compounds are investigated for their potential as therapeutic agents in treating various diseases.

Industry

Industrially, thiazolidinones can be used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of thiazolidinones often involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the specific structure of the compound and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.

Uniqueness

The unique combination of functional groups in the compound “(5E)-5-[[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

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